4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol
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Overview
Description
4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C11H22O2. It belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of a butyl group and two methyl groups attached to the tetrahydropyran ring, along with a hydroxyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol can be achieved through various methods. One common approach involves the Prins cyclization reaction, where isoprenol and isovaleraldehyde are used as starting materials. This reaction is typically catalyzed by acid catalysts such as iron-modified silica, which facilitates the formation of the tetrahydropyran ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to modulate various biochemical processes, making it valuable in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyltetrahydro-4H-pyran-4-one: This compound shares a similar tetrahydropyran ring structure but lacks the butyl group.
2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
4-butyl-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H22O2 |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-butyl-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-11(12)7-8-13-10(2,3)9-11/h12H,4-9H2,1-3H3 |
InChI Key |
SHIPTBBPEMDPKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCOC(C1)(C)C)O |
Origin of Product |
United States |
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